Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including neuroprotective and anti-inflammatory activities .
Preparation Methods
The synthesis of Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the reaction of 2-chloropyrimidine-5-carboxylate with 4-methoxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the pyrimidine ring’s substituents are replaced by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate involves the inhibition of specific molecular pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . The compound interacts with active residues of proteins like ATF4 and NF-kB, leading to its neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate: Used in the synthesis of pyrimidinopyridones, potential inhibitors of tyrosine kinase.
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate: Exhibits anti-fibrotic activities.
The uniqueness of this compound lies in its dual pyridine and pyrimidine structure, which contributes to its diverse pharmacological activities.
Biological Activity
Ethyl 2-(4-methoxypyridin-2-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, as well as its therapeutic potential in different disease models.
Chemical Structure and Properties
This compound has a molecular formula of C13H14N2O3 and a molecular weight of approximately 246.26 g/mol. The compound features a pyrimidine ring substituted with a 4-methoxypyridine moiety and an ethyl ester group, which enhances its lipophilicity and may influence its pharmacokinetic properties.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable anticancer properties. In vitro studies have shown that pyrimidine derivatives can induce cytotoxic effects against various cancer cell lines. For instance, studies have reported that certain pyrimidine derivatives demonstrate IC50 values significantly lower than traditional chemotherapeutics like etoposide, indicating enhanced anticancer efficacy .
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
Etoposide | MCF-7 | 2.19 |
This compound | A549 | TBD |
Compound 12 | Colo-205 | 0.01 |
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory potential. Studies utilizing molecular docking simulations suggest that this compound may interact with key proteins involved in inflammatory pathways, such as NF-kB and ATF4, leading to the suppression of pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, thereby altering cellular signaling and contributing to its anticancer effects.
- Receptor Interaction : It is hypothesized that the compound interacts with receptors that modulate inflammatory responses, leading to reduced inflammation.
Case Studies
A recent study explored the effects of pyrimidine derivatives on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, suggesting a promising avenue for therapeutic development .
Properties
Molecular Formula |
C13H13N3O3 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
ethyl 2-(4-methoxypyridin-2-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H13N3O3/c1-3-19-13(17)9-7-15-12(16-8-9)11-6-10(18-2)4-5-14-11/h4-8H,3H2,1-2H3 |
InChI Key |
UQAVBHBCIYCRDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=NC=CC(=C2)OC |
Origin of Product |
United States |
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